molecular formula C9H6ClN3O B13696359 2-(3-Chloro-4-pyridyl)imidazole-5-carbaldehyde

2-(3-Chloro-4-pyridyl)imidazole-5-carbaldehyde

Cat. No.: B13696359
M. Wt: 207.61 g/mol
InChI Key: NRBZVSHIKLVSRM-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-pyridyl)imidazole-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

2-(3-chloropyridin-4-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C9H6ClN3O/c10-8-4-11-2-1-7(8)9-12-3-6(5-14)13-9/h1-5H,(H,12,13)

InChI Key

NRBZVSHIKLVSRM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=NC=C(N2)C=O)Cl

Origin of Product

United States

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